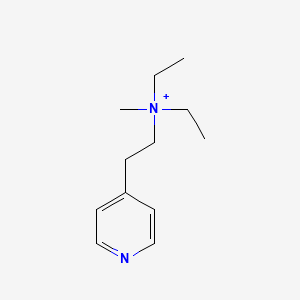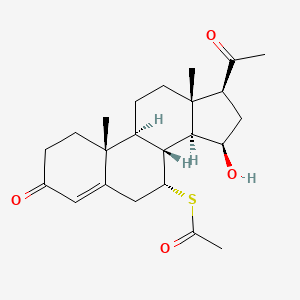
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Identification in Ovarian Venous Blood
Research by Simmer, Hilliard, and Archibald (1963) identified compounds related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in the ovarian venous blood of rabbits. This highlights its role in reproductive biology and hormonal regulation (Simmer, Hilliard, & Archibald, 1963).
Enzymatic Conversion in Human Placenta
Edwards et al. (1976) studied the conversion of pregnenolone to progesterone in the human placenta, involving compounds similar to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate. This research provides insight into the biochemical pathways in human reproduction (Edwards, O'Conner, Bransome, & Braselton, 1976).
Receptor Binding Studies
Research by Pichon and Milgrom (1977) on progesterone-receptor complexes in human mammary carcinoma could be relevant to understanding the interaction of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with similar receptors (Pichon & Milgrom, 1977).
Microbial Hydroxylation of Pregnenolone Derivatives
Choudhary et al. (2005) explored the microbial hydroxylation of pregnenolone derivatives, which could be closely related to the hydroxylation processes of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Choudhary, Batool, Shah, Nawaz, & Atta-ur-rahman, 2005).
Interaction with Steroid Receptors
Kasid et al. (1978) investigated the interaction of progestins with steroid receptors in the human uterus, which is significant for understanding the potential interactions of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with these receptors (Kasid, Buckshee, Hingorani, & Laumas, 1978).
Steroid Derivatives in Plant Kingdom
Tschesche and Führer (1979) conducted a study on steroid derivatives in the plant kingdom, which could shed light on the presence and function of similar compounds to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in plants (Tschesche & Führer, 1979).
Metabolic Clearance Rates in Dogs
Runić et al. (1976) studied the metabolic clearance rates of progesterone and medroxyprogesterone acetate in dogs, which could be relevant for understanding the metabolism of similar compounds (Runić, Miljkovic̄, Bogumil, Nahrwold, & Bardin, 1976).
Synthesis of Hydroxylated Derivatives
Kraan et al. (1993) focused on the synthesis of hydroxylated derivatives of certain steroids, which might offer insights into the synthetic pathways of compounds like 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Kraan, van Wee, Wolthers, Molen, Nagel, Drayer, & Leusen, 1993).
Enzyme in Steroid Metabolism
Finsterbusch et al. (1999) isolated an enzyme from Digitalis lanata, involved in converting pregnenolone to progesterone, which may offer insights into the enzymatic processes related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).
Biotransformation of Steroids
Janeczko et al. (2009) studied the biotransformation of various steroid compounds using Chaetomium sp., which could be relevant for the biotransformation pathways of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).
Eigenschaften
CAS-Nummer |
7255-85-8 |
|---|---|
Produktname |
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate |
Molekularformel |
C23H32O4S |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
S-[(7R,8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl] ethanethioate |
InChI |
InChI=1S/C23H32O4S/c1-12(24)17-11-18(27)21-20-16(6-8-23(17,21)4)22(3)7-5-15(26)9-14(22)10-19(20)28-13(2)25/h9,16-21,27H,5-8,10-11H2,1-4H3/t16-,17+,18+,19+,20-,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
YYFCRMZCEYYPDO-SSKFVTQDSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)SC(=O)C)C)O |
SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
Kanonische SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



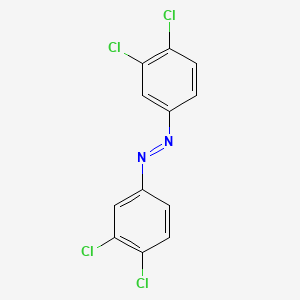

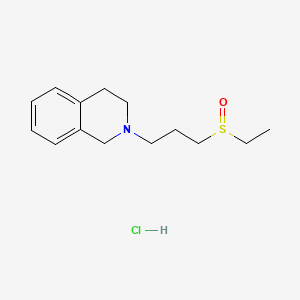
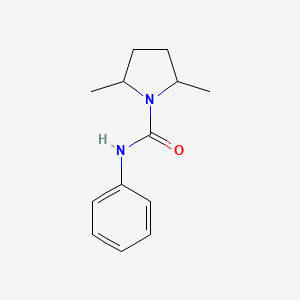
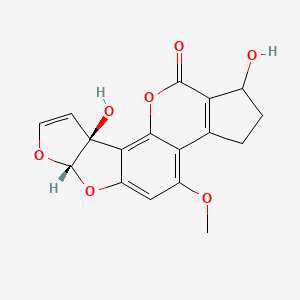
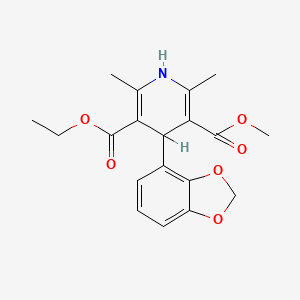
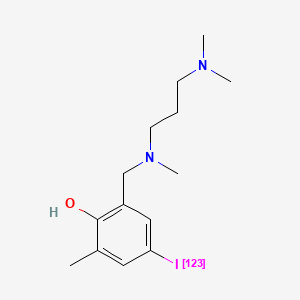
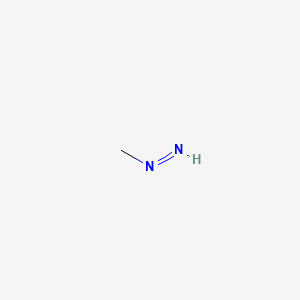
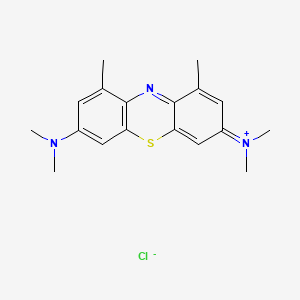
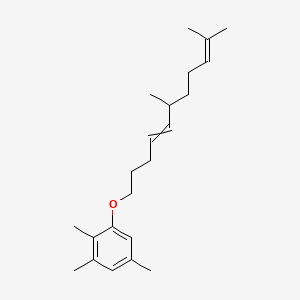
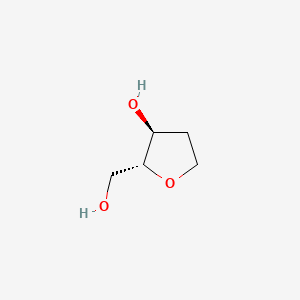
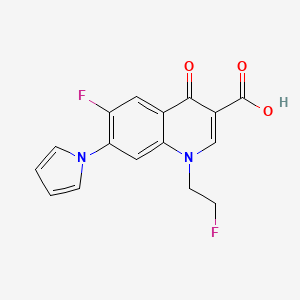
![4-[2-(Ethylamino)propyl]phenol](/img/structure/B1205669.png)
